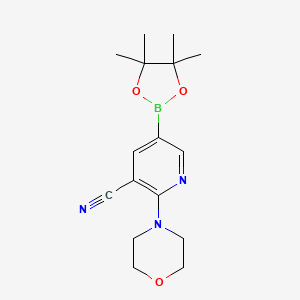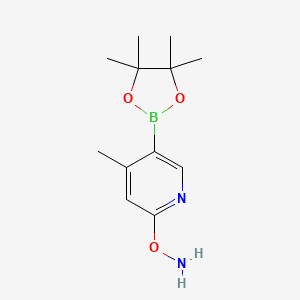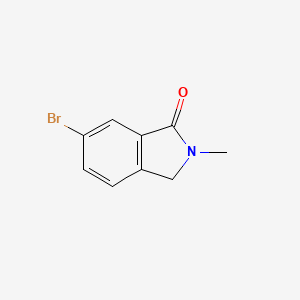![molecular formula C14H9ClO4 B577714 3'-クロロ-[1,1'-ビフェニル]-3,4'-ジカルボン酸 CAS No. 1261992-51-1](/img/structure/B577714.png)
3'-クロロ-[1,1'-ビフェニル]-3,4'-ジカルボン酸
説明
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and two carboxylic acid groups at the 3 and 4’ positions. Biphenyl compounds are known for their stability and versatility, making them valuable in various chemical and industrial applications.
科学的研究の応用
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that biphenyl compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that biphenyl compounds can be involved in various biodegradation pathways, including anaerobic dechlorination and aerobic microbial degradation .
Result of Action
It’s worth noting that biphenyl compounds can have various biological activities, depending on their specific structures and functional groups .
生化学分析
Biochemical Properties
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the estrogen receptor, where it functions as a ligand, binding to the receptor and influencing its activity . This interaction can affect gene expression and cellular proliferation. Additionally, 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can interact with cytochrome P450 enzymes, leading to its metabolism and the formation of hydroxylated metabolites .
Cellular Effects
The effects of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the estrogen receptor can lead to changes in gene expression, affecting cellular proliferation and differentiation . Additionally, its metabolism by cytochrome P450 enzymes can result in the formation of metabolites that further influence cellular processes .
Molecular Mechanism
At the molecular level, 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through several mechanisms. It binds to the estrogen receptor, altering its conformation and activity, which in turn affects gene expression . Furthermore, its interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can have additional biological effects . These interactions highlight the compound’s role in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its metabolites can accumulate over time, leading to sustained biological effects . Additionally, the compound’s stability in various conditions can affect its efficacy and potency in experimental settings .
Dosage Effects in Animal Models
The effects of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular proliferation . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further transformations, including sulfation and glucuronidation, resulting in complex metabolite profiles . The compound’s metabolism can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction and Oxidation: The carboxylic acid groups can be reduced to alcohols or oxidized to other functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolysis.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated biphenyl derivatives.
Nucleophilic Substitution: Products include substituted biphenyl derivatives with various functional groups.
Reduction and Oxidation: Products include alcohols, aldehydes, and ketones.
類似化合物との比較
Similar Compounds
3-Chlorobiphenyl: Similar structure but lacks the carboxylic acid groups.
4-Chlorobiphenyl: Chlorine atom at a different position.
3,4’-Dichlorobiphenyl: Contains two chlorine atoms instead of carboxylic acid groups.
Uniqueness
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is unique due to the presence of both a chlorine atom and two carboxylic acid groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives .
特性
IUPAC Name |
4-(3-carboxyphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOIMCAUVMASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689903 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-51-1 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)



![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577650.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)

